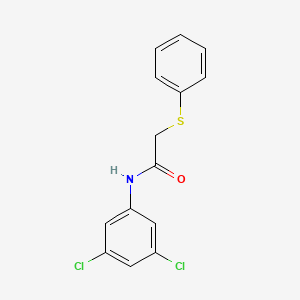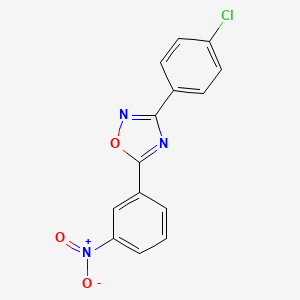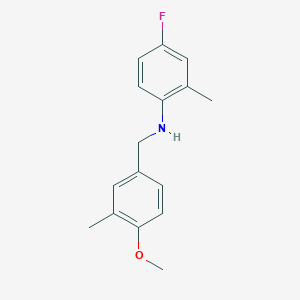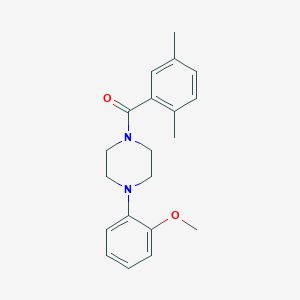![molecular formula C17H12N2O4S B5712752 3-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5712752.png)
3-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)benzoic acid, also known as BTABA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BTABA is a member of the thioamide family of compounds, which have been shown to exhibit a wide range of biological activities. In
科学的研究の応用
3-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)benzoic acid has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for drug development.
作用機序
The mechanism of action of 3-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the replication of certain viruses, such as the hepatitis C virus.
実験室実験の利点と制限
3-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)benzoic acid has several advantages for use in lab experiments. It is readily available and can be synthesized in high purity and high yield. It has also been extensively studied for its potential applications in scientific research, making it a well-characterized compound. However, there are also some limitations to the use of this compound in lab experiments. It has been shown to exhibit some cytotoxicity at high concentrations, which may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may complicate its use in certain experiments.
将来の方向性
There are several future directions for research on 3-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)benzoic acid. One area of research could focus on the development of this compound-based drugs for the treatment of inflammatory diseases, such as arthritis. Another area of research could focus on the development of this compound-based drugs for the treatment of cancer. In addition, future research could focus on the elucidation of the mechanism of action of this compound, which could lead to a better understanding of its biological activities and potential applications in scientific research.
合成法
The synthesis of 3-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)benzoic acid involves the condensation of 2-benzofuran-1-carboxylic acid with thiosemicarbazide, followed by the reaction of the resulting product with 3-nitrobenzoyl chloride. The final product is obtained by reduction of the nitro group to an amino group. The synthesis of this compound has been optimized to yield high purity and high yield, making it a readily available compound for scientific research.
特性
IUPAC Name |
3-(1-benzofuran-2-carbonylcarbamothioylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4S/c20-15(14-9-10-4-1-2-7-13(10)23-14)19-17(24)18-12-6-3-5-11(8-12)16(21)22/h1-9H,(H,21,22)(H2,18,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLXTMODDXVZTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-bromo-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5712671.png)
![(2-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5712694.png)


![benzo[e]naphtho[2,1-b]oxepine-8,13-dione](/img/structure/B5712733.png)
![N-(2-furylmethyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5712740.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide](/img/structure/B5712747.png)


![ethyl 4-[({[2-(4-methyl-1-piperidinyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5712764.png)



